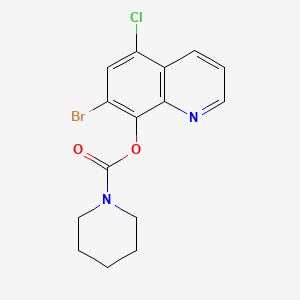

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate

Description

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate is a halogenated quinoline derivative featuring a piperidine-1-carboxylate moiety. The compound’s structure combines a quinoline core substituted with bromo (Br) and chloro (Cl) groups at positions 7 and 5, respectively, and a piperidine carboxylate ester at position 6.

Properties

IUPAC Name |

(7-bromo-5-chloroquinolin-8-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClN2O2/c16-11-9-12(17)10-5-4-6-18-13(10)14(11)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWBOUMXDSATMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Piperidine Carboxylation: The final step involves the attachment of the piperidine-1-carboxylate group to the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the quinoline ring.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted quinoline derivatives, while coupling reactions can yield biaryl compounds .

Scientific Research Applications

Biological Activities

Numerous studies have documented the biological activities associated with quinoline derivatives, including 7-bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate. These activities include:

- Antimicrobial Activity : Quinoline derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds similar to 7-bromo-5-chloroquinolin-8-yl piperidine have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research has indicated that quinoline-based compounds can inhibit cancer cell proliferation. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against different cancer cell lines, suggesting that 7-bromo-5-chloroquinolin-8-yl piperidine could be a promising candidate in cancer therapy .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating a series of quinoline derivatives for their anticancer properties found that modifications at the 5 and 8 positions of the quinoline ring significantly enhanced cytotoxicity against breast cancer cells. The compound demonstrated an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of quinoline-based compounds was screened for antimicrobial activity. The results showed that several derivatives exhibited MIC values in the low micromolar range against E. coli and S. aureus, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact molecular pathways involved depend

Biological Activity

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

IUPAC Name: this compound

CAS Number: 347370-46-1

Molecular Formula: C16H16BrClN2O2

Molecular Weight: 373.67 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core and subsequent attachment of the piperidine moiety. Common synthetic methods include:

- Formation of Quinoline Derivatives: Utilizing reactions such as the Skraup synthesis or Pfitzinger reaction.

- Piperidine Attachment: Achieved through nucleophilic substitution reactions where the piperidine ring is introduced at an appropriate position on the quinoline scaffold.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and piperidine have been extensively studied for their antibacterial and antifungal activities.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 5-Methylquinolone derivatives | 0.0039 - 0.025 | Various bacteria |

Studies have shown that modifications in the structure can enhance antimicrobial efficacy. For example, the presence of halogen atoms like bromine and chlorine often increases activity due to enhanced lipophilicity and ability to penetrate bacterial membranes .

Anticancer Activity

Quinoline derivatives have been recognized for their anticancer properties, particularly in targeting various cancer cell lines. The mechanism often involves:

- Inhibition of Topoisomerases: Compounds interfere with DNA replication.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cells at low concentrations, emphasizing the potential of this compound as a lead compound for further development .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated related compounds with promising results:

- Antimicrobial Efficacy Study: A study demonstrated that quinoline derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Anticancer Activity Study: Research on a series of quinoline-piperidine hybrids showed that they effectively induced apoptosis in human cancer cell lines, suggesting a viable pathway for drug development targeting malignant tumors .

Comparison with Similar Compounds

Structural Insights :

- Halogen Positioning: The target compound’s bromo and chloro groups on the quinoline core may enhance lipophilicity and receptor binding compared to 5-bromo-8-chloroisoquinoline, which lacks the piperidine carboxylate group .

- Piperidine Carboxylate Role : The piperidine-1-carboxylate group in the target compound is analogous to tert-butyl-protected piperidine carboxylates in other derivatives (e.g., ), which are often used to improve solubility or metabolic stability.

Physicochemical Properties

Notes:

Antidiabetic Potential

Receptor Binding and Stability

- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : Exhibits stable receptor binding with a binding energy of -4.5 kcal/mol, comparable to benzylmaleimide derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate, and how can purity be validated?

- Methodology : Begin with nucleophilic substitution or coupling reactions using 7-bromo-5-chloroquinoline as a core scaffold. Piperidine-1-carboxylate groups are typically introduced via esterification or carbamate-forming reagents (e.g., carbonyl diimidazole). Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (>98% by area normalization) and LC-MS (to confirm molecular ion peaks). Characterize intermediates and final products using H/C NMR and FT-IR to verify functional groups .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C (60% humidity), and 40°C for 1–6 months. Monitor degradation via HPLC at monthly intervals. Use mass spectrometry to identify degradation by-products (e.g., hydrolysis of the carboxylate ester). Stability data should inform storage recommendations (e.g., desiccated at −20°C for long-term use) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Analyze H NMR for quinoline aromatic protons (δ 7.5–9.0 ppm) and piperidine carbamate protons (δ 3.0–4.0 ppm). C NMR should show carbonyl carbons (δ 155–165 ppm). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology : Apply Design of Experiments (DoE) to test variables: catalyst loading (e.g., palladium for coupling reactions), solvent polarity (DMF vs. THF), and temperature. Monitor reaction progress via TLC and UPLC-MS. Use response surface modeling to identify optimal conditions. For example, reducing bromo-quinoline dimerization by controlling stoichiometry of piperidine-1-carbonyl chloride .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the quinoline core as a pharmacophore. Validate predictions with in vitro assays (IC determination). Use QSAR models to correlate electronic properties (Hammett constants) of substituents with activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Validate target engagement using CRISPR knockouts or competitive binding assays. Publish negative data to clarify discrepancies .

Q. What strategies are effective for studying the metabolic fate of this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.